molecular formula C3H4N2O2 B3029509 Methyl diazoacetate CAS No. 6832-16-2

Methyl diazoacetate

Cat. No. B3029509
CAS RN: 6832-16-2
M. Wt: 100.08 g/mol
InChI Key: MIVRMHJOEYRXQB-UHFFFAOYSA-N
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Description

Methyl diazoacetate is a versatile reagent used in organic synthesis, particularly known for its role in introducing carbenes into chemical reactions. Carbenes are highly reactive intermediates that can insert into a variety of bonds or add to multiple bonds, leading to a wide range of products.

Synthesis Analysis

The synthesis of methyl diazoacetate involves several methods, including the reaction of diazoacetic esters with various substrates. For instance, ethyl diazo(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate, a related diazo compound, is prepared by aldol-type condensation of ethyl diazoacetate with isatin . Additionally, methyl 2-cyclopropyl-2-diazoacetate can be synthesized from acetylcyclopropane in a few steps .

Molecular Structure Analysis

The molecular structure of methyl diazoacetate allows it to participate in reactions that form complex molecular architectures. For example, the reaction with penicillin-derived thiazoloazetidinones leads to tricyclic products, demonstrating the ability of diazo compounds to engage in cycloaddition reactions that yield densely functionalized cyclic structures10.

Chemical Reactions Analysis

Methyl diazoacetate is known for its reactivity in various chemical reactions. It can react with pepsin, leading to the inactivation of the enzyme by esterification of a carboxyl group at the active site . It also undergoes thermal reactions with benzyl ethers, resulting in insertion into the benzylic carbon–oxygen bonds . Furthermore, it can react with thiobenzophenone to produce 1,3-dithiolanes , and with imides of itaconic acid to afford 2-pyrazolines . The reactivity of methyl diazoacetate with aliphatic diazo compounds has also been explored, showing regioselective addition to N-substituted imides .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl diazoacetate are influenced by its diazo group, which imparts a high degree of reactivity. This reactivity is evident in its ability to undergo cyclopropanation reactions with various substrates, leading to the formation of cyclopropane- and cyclopropenecarboxylic acid esters . The diazo group also facilitates the formation of cyclopropyl-substituted pyrazolinecarboxylates through 1,3-dipolar cycloaddition .

Scientific Research Applications

Synthesis and Chemical Transformations

Methyl diazoacetate (MDA) has been widely used in various chemical reactions and synthesis processes. It reacts regioselectively with N-substituted imides of itaconic acid to form 2-pyrazolines and methyl 7-aryl-6,8-dioxo-1,2,7-triazaspiro[4.4]non-2-ene-3-carboxylates, which further react with halogens to yield methyl 5-aryl-1-halo-4,6-dioxo-5-azaspiro[2.4]heptane-1-carboxylates (Molchanov, Stepakov, & Kostikov, 2002). Moreover, MDA reacts with 1‐(N‐pyrrolidino)cycloalkenes to give products of 1,3‐dipolar cycloadditions and azo couplings, demonstrating a potential for creating diverse chemical structures (Li et al., 2022).

Catalysis and Polymerization

MDA is also significant in catalysis and polymerization. It acts as a neutral guest for self-assembled resorcin[4]arene hexameric capsules, catalyzing the 1,3-dipolar cycloaddition reaction between diazoacetate esters and electron-poor alkenes (La Sorella et al., 2015). Furthermore, MDA is utilized in the polymerization of diazoacetates, serving as an efficient method for constructing C-C main chains from one-carbon units, indicating its role in creating novel polymer structures (Ihara & Shimomoto, 2019).

Functionalization and Stability Studies

The functionalization of hydrocarbons and ethers via carbene insertion using copper(I)-homoscorpionate catalysts is another application, where MDA plays a crucial role (Caballero et al., 2003). Additionally, the stability and safety of ethyl diazoacetate, a related compound, have been extensively studied due to its high reactivity and potential risks in industrial applications (Clark et al., 2002).

Novel Reactions and Pathways

MDA is involved in several novel and unanticipated chemical pathways. For instance, its reactions with certain compounds lead to the formation of unique structures, such as dihydro-1H-pyrazoles, demonstrating its versatility in creating diverse chemical compounds (Huisgen et al., 2007).

Safety And Hazards

Methyl diazoacetate is a highly flammable liquid and vapor. It can cause serious eye irritation and may cause drowsiness or dizziness . It’s important to handle it with care and use appropriate safety measures.

Future Directions

The potential of diazo compounds, including Methyl diazoacetate, for multicomponent approach is one of the most rapidly developing areas . Future research could focus on exploring this potential further and developing new synthetic applications of diazo reagents .

properties

IUPAC Name

methyl 2-diazoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2O2/c1-7-3(6)2-5-4/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIVRMHJOEYRXQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20700979
Record name 2-Diazonio-1-methoxyethen-1-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20700979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl diazoacetate

CAS RN

6832-16-2
Record name 2-Diazonio-1-methoxyethen-1-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20700979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,260
Citations
AP Molchanov, AV Stepakov, RR Kostikov - Russian journal of organic …, 2002 - Springer
… In this study we investigated the reaction of methyl diazoacetate (I) with a series of N-substituted imides of itaconic acid, and the reaction of the resulting products with halogens (Cl2, Br2…
Number of citations: 11 link.springer.com
AS Medvedeva, MM Demina, AI Borisova… - Journal of …, 1982 - Elsevier
Methyl 2-diazo-3-hydroxy-6,6-dimethyl-4-heptynoate was prepared by treating 4,4-dimethyl-2-pentyn-1-al with methyl diazoacetate at room temperature in the absence of catalysts. In …
Number of citations: 15 www.sciencedirect.com
M Cocivera, HD Roth - Journal of the American Chemical Society, 1970 - ACS Publications
… decomposition of methyl diazoacetate (N2CHCOOCH3) in chloro-… and methyl diazoacetate in halomethanes were … photoinduced decomposition of methyl diazoacetate in solutions of …
Number of citations: 22 pubs.acs.org
JJ Droste, JE Audia, R Ramesh… - … of Reagents for …, 2001 - rameshrasappan.com
… effectively catalyzes the addition of methyl diazoacetate to cis-2-octene.Substituted conjugated dienes can be selectively cyclopropanated with methyl diazoacetate.The observed regio- …
Number of citations: 4 www.rameshrasappan.com
JM Mohan - Journal of the Chemical Society, Perkin Transactions 1, 1999 - pubs.rsc.org
… We report herein the insertion of the carbene generated from methyl diazoacetate to X–H bonds (X = C, N, S, O) of various compounds such as aldehydes, amines, thiols, acids and …
Number of citations: 23 pubs.rsc.org
YV Tomilov, DN Platonov, BB Averkiev… - Russian chemical …, 2003 - Springer
… In the present study, we examined decomposition of methyl diazoacetate (MDA) in the presence of pyridine under thermal, photolytic, and thermocatalytic condi tions and revealed the …
Number of citations: 8 link.springer.com
MY Ovchinnikov, TA Yangirov, AN Lobov… - The Journal of …, 2017 - ACS Publications
… The effect of Lewis base (LB) in the domino reaction between methyl diazoacetate and … Under conditions of LB catalysis the reaction rate of the first step (methyl diazoacetate and methyl …
Number of citations: 2 pubs.acs.org
MD Khanova, RM Sultanova, SL Khursan… - Russian chemical …, 2006 - Springer
Methoxycarbonylcarbene generated by catalytic decomposition of methyl diazoacetate in the presence of Rh 2 (OAc) 4 , is regioselectively inserted into the C(2)-O bond of 3-alkyl-2-…
Number of citations: 15 link.springer.com
EV Guseva, NV Volchkov, YV Tomilov… - European Journal of …, 2004 - Wiley Online Library
… of diazomethane and methyl diazoacetate with fluorine-… the vinylcyclobutene 1 with methyl diazoacetate in the presence … the main products of methyl diazoacetate decomposition. The …
HD Roth, ML Manion - Journal of the American Chemical Society, 1975 - ACS Publications
The mechanisms involved in the photosensitized decomposition of methyl diazoacetate (I) were studied by examining the effect of 1 on the CIDNP phenomena observed during the …
Number of citations: 23 pubs.acs.org

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